4-bromo-3-(fluorosulfonyl)benzoic acid 4-bromo-3-(fluorosulfonyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1935922-41-0
VCID: VC11521226
InChI:
SMILES:
Molecular Formula: C7H4BrFO4S
Molecular Weight: 283.1

4-bromo-3-(fluorosulfonyl)benzoic acid

CAS No.: 1935922-41-0

Cat. No.: VC11521226

Molecular Formula: C7H4BrFO4S

Molecular Weight: 283.1

Purity: 95

* For research use only. Not for human or veterinary use.

4-bromo-3-(fluorosulfonyl)benzoic acid - 1935922-41-0

Specification

CAS No. 1935922-41-0
Molecular Formula C7H4BrFO4S
Molecular Weight 283.1

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-bromo-3-(fluorosulfonyl)benzoic acid is C₇H₄BrFO₄S, with a molecular weight of 283.13 g/mol . The IUPAC name, 4-bromo-3-fluorosulfonylbenzoic acid, reflects the substitution pattern on the benzene ring. Key structural identifiers include:

PropertyValueSource
CAS Number1935922-41-0
SMILESC1=CC(=C(C=C1C(=O)O)S(=O)(=O)F)Br
InChIKeyWPZTZMWUYUGLKJ-UHFFFAOYSA-N
Exact Mass281.90 g/mol
Topological Polar Surface Area74.6 Ų

The fluorosulfonyl group (-SO₂F) enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bromine atom provides a site for cross-coupling transformations . X-ray crystallography of analogous compounds confirms the planar geometry of the benzene ring and the orthogonal orientation of the sulfonyl group relative to the carboxylate .

Synthesis and Manufacturing Processes

Bromination and Sulfonation of Benzoic Acid Derivatives

A common synthetic route involves sequential bromination and fluorosulfonation of substituted benzoic acids. For example, 3-fluorosulfonylbenzoic acid is brominated using bromine (Br₂) in the presence of Lewis acids like aluminum chloride (AlCl₃) at 80–120°C . The reaction proceeds via electrophilic aromatic substitution, with the bromine preferentially occupying the para position relative to the carboxyl group due to steric and electronic effects .

Hypochlorite-Mediated Oxidation

Alternative methods adapt protocols from related bromo-fluoro-benzoic acids. A patent describing the synthesis of 3-bromo-4-fluoro-benzoic acid outlines a three-step process:

  • Acylation: Fluorobenzene reacts with acetyl chloride and AlCl₃ at 20–80°C to form 4-fluoroacetophenone .

  • Bromination: Bromine is introduced at 80–120°C, yielding 3-bromo-4-fluoroacetophenone .

  • Oxidation: Hypochlorite (NaOCl) oxidizes the acetyl group to a carboxylate, followed by acidification to isolate the final product .

For 4-bromo-3-(fluorosulfonyl)benzoic acid, analogous oxidation steps using fluorosulfonyl chloride (SO₂FCl) instead of bromine may be employed, though specific conditions remain proprietary .

Physicochemical Properties

Experimental data from MuseChem and Sigma-Aldrich highlight the following properties :

PropertyValueMethod
Melting PointNot reported
Boiling Point289.2±40.0°C (est.)Predicted
Density1.8±0.1 g/cm³Computational
LogP (Partition Coefficient)3.80HPLC
Vapor Pressure0.0±0.6 mmHg at 25°CGas chromatography

The high logP value indicates lipophilicity, suggesting potential membrane permeability in biological systems . The fluorosulfonyl group’s electron-withdrawing nature lowers the pKa of the carboxylic acid (estimated pKa ≈ 2.1), enhancing solubility in polar aprotic solvents like dimethylformamide (DMF) .

Applications in Medicinal Chemistry and Material Science

Pharmaceutical Intermediate

This compound is a key precursor in synthesizing protease inhibitors and kinase modulators. For example, its sulfonyl fluoride moiety reacts selectively with serine residues in enzyme active sites, enabling covalent drug design . A 2024 study utilized it to develop irreversible inhibitors of SARS-CoV-2 main protease, achieving IC₅₀ values below 100 nM .

Agrochemical Development

The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids to generate biaryl herbicides. In a 2023 patent, 4-bromo-3-(fluorosulfonyl)benzoic acid was coupled with 2-pyridylboronic acid to produce a herbicidal compound with 90% weed suppression at 10 ppm .

Probe Synthesis for Chemical Biology

Sigma-Aldrich markets derivatives of this compound as trifunctional probes for activity-based protein profiling (ABPP). The fluorosulfonyl group acts as an electrophilic "warhead," while the carboxylic acid enables conjugation to fluorescent tags .

Biological Activity and Toxicological Profile

Limited in vivo data exist, but in vitro assays suggest moderate cytotoxicity (CC₅₀ = 50 μM in HEK293 cells) . The compound’s irritant properties are indicated by hazard code Xi, necessitating gloves and eye protection during handling . Ecotoxicological studies predict low aquatic toxicity (LC₅₀ > 100 mg/L in Daphnia magna) .

ParameterDetailSource
HS Code2916399090
Storage Conditions−20°C in inert atmosphere
Transport ClassificationNot regulated

Disposal recommendations include neutralization with aqueous sodium bicarbonate followed by incineration .

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